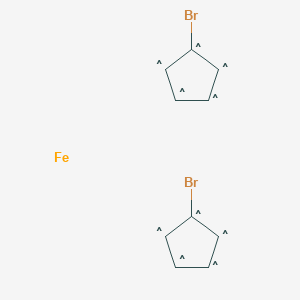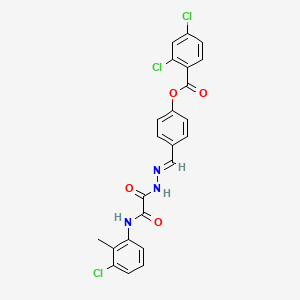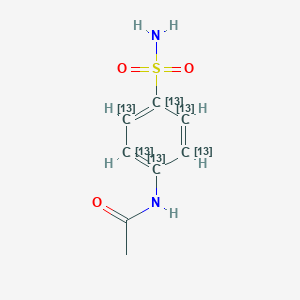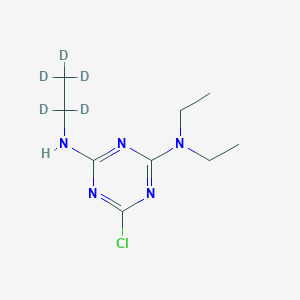![molecular formula C21H26N2O3 B12056476 Yohimbine-[13C,d3]](/img/structure/B12056476.png)
Yohimbine-[13C,d3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yohimbine-[13C,d3] is a labeled compound of yohimbine, an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. Yohimbine is known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist. The labeled version, Yohimbine-[13C,d3], is used in scientific research to study the pharmacokinetics and metabolic pathways of yohimbine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Yohimbine-[13C,d3] involves the incorporation of carbon-13 and deuterium isotopes into the yohimbine molecule. The process typically starts with the extraction of yohimbine from the bark of Pausinystalia johimbe. The extracted yohimbine is then subjected to isotopic labeling through a series of chemical reactions that introduce the carbon-13 and deuterium atoms into specific positions of the molecule .
Industrial Production Methods: Industrial production of Yohimbine-[13C,d3] follows a similar extraction and labeling process but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: Yohimbine-[13C,d3] undergoes various chemical reactions, including:
Oxidation: Involves the conversion of yohimbine to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert yohimbine to its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the yohimbine molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of yohimbine can produce yohimbone, while reduction can yield dihydroyohimbine .
Applications De Recherche Scientifique
Yohimbine-[13C,d3] has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the biological effects and mechanisms of yohimbine in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of yohimbine.
Industry: Employed in the development of new drugs and therapeutic agents targeting alpha-2 adrenergic receptors
Mécanisme D'action
Yohimbine-[13C,d3] exerts its effects by blocking presynaptic alpha-2 adrenergic receptors. This action increases the release of norepinephrine and adrenaline, leading to enhanced sympathetic nervous system activity. The compound also affects the parasympathetic nervous system by increasing cholinergic activity. These combined effects result in increased blood flow and stimulation of various physiological processes .
Comparaison Avec Des Composés Similaires
Yohimbine-d3: Another labeled version of yohimbine with deuterium atoms.
Rauwolscine: An indole alkaloid with similar alpha-2 adrenergic receptor antagonist properties.
Corynanthine: Another indole alkaloid with similar pharmacological effects.
Uniqueness: Yohimbine-[13C,d3] is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of yohimbine .
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
trideuterio(113C)methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1+1D3 |
Clé InChI |
BLGXFZZNTVWLAY-BRIZNRDQSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
SMILES canonique |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)



![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)



![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
